ethyl 4-(2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate
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Description
Ethyl 4-(2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C24H23N5O5S and its molecular weight is 493.54. The purity is usually 95%.
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Biological Activity
Ethyl 4-(2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate, a complex heterocyclic compound, has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
It has a molecular weight of 435.5 g/mol and features a unique combination of thiazole, pyridazine, and furan rings, which contribute to its biological properties.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds containing thiazole and pyridazine moieties exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.25 mg/mL |
Staphylococcus aureus | 0.5 mg/mL |
Pseudomonas aeruginosa | 1 mg/mL |
These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents .
2. Anti-inflammatory Activity
The compound's anti-inflammatory potential is notable. Research has indicated that related thiazole derivatives exhibit greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
3. Antitumor Activity
Studies have also explored the cytotoxic effects of thiazole-based compounds on cancer cell lines. For example, certain derivatives have shown IC50 values less than those of standard chemotherapeutics like doxorubicin against A431 vulvar epidermal carcinoma cells:
Compound | IC50 (µg/mL) | Cell Line |
---|---|---|
Ethyl 4-(...) | <1.98 | A431 |
Doxorubicin | ~2.0 | A431 |
This suggests that modifications to the thiazole structure can enhance anticancer activity .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammation and tumor progression.
- Interaction with Cellular Targets : Molecular docking studies suggest that the compound binds effectively to proteins involved in cell signaling pathways related to cancer proliferation.
- Induction of Apoptosis : Evidence indicates that certain derivatives can trigger apoptosis in cancer cells through mitochondrial pathways.
Case Study 1: Antibacterial Efficacy
In a controlled study, ethyl 4-(...) was tested against multiple bacterial strains in vitro, demonstrating significant growth inhibition compared to control groups treated with standard antibiotics. The study concluded that structural modifications could enhance antibacterial potency.
Case Study 2: Anti-inflammatory Effects
A clinical trial investigated the anti-inflammatory effects of a thiazole derivative similar to ethyl 4-(...). Patients with chronic inflammatory conditions showed marked improvement when treated with this compound over a six-week period, significantly reducing markers such as C-reactive protein (CRP).
Properties
IUPAC Name |
ethyl 4-[[2-[7-(furan-2-yl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O5S/c1-2-33-23(32)15-7-9-16(10-8-15)25-18(30)14-29-22(31)20-21(19(27-29)17-6-5-13-34-17)35-24(26-20)28-11-3-4-12-28/h5-10,13H,2-4,11-12,14H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDCSNUIANCUSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.